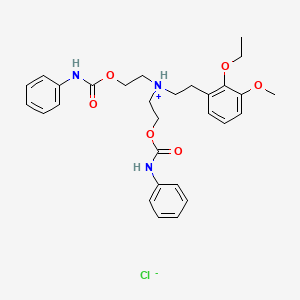
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its molecular formula C24H32O4 and a molecular weight of 384.51 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) typically involves the esterification of estradiol with 3-oxohexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid , and an organic solvent like dichloromethane . The reaction mixture is refluxed for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC) , ensures the production of high-purity Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate).
Analyse Chemischer Reaktionen
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) , which are involved in pathways related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: The parent compound of Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate), widely used in hormone replacement therapy.
Estrone: Another naturally occurring estrogen with similar biological activity.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
Estra-1,3,5(10)-triene-3,17beta-diol mono(3-oxohexanoate) is unique due to its specific ester group, which can influence its pharmacokinetics and biological activity. This modification can enhance its stability, bioavailability, and selectivity for estrogen receptors compared to other similar compounds.
Eigenschaften
CAS-Nummer |
26545-90-4 |
|---|---|
Molekularformel |
C24H32O4 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] 3-oxohexanoate |
InChI |
InChI=1S/C24H32O4/c1-3-4-16(25)14-23(27)28-17-6-8-18-15(13-17)5-7-20-19(18)11-12-24(2)21(20)9-10-22(24)26/h6,8,13,19-22,26H,3-5,7,9-12,14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1 |
InChI-Schlüssel |
VWKPKVRVHJSMKW-NTYLBUJVSA-N |
Isomerische SMILES |
CCCC(=O)CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C |
Kanonische SMILES |
CCCC(=O)CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



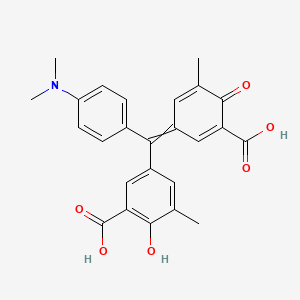
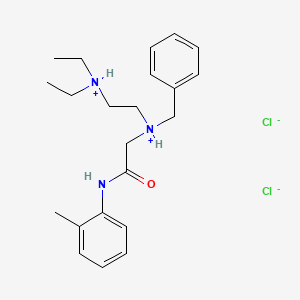
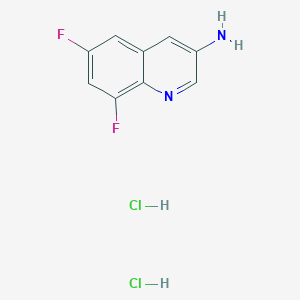


![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
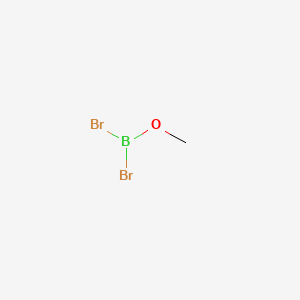
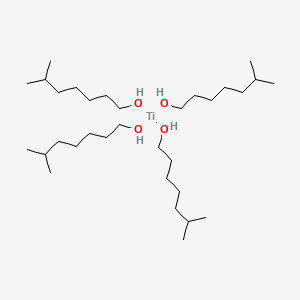
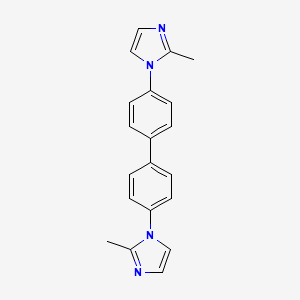
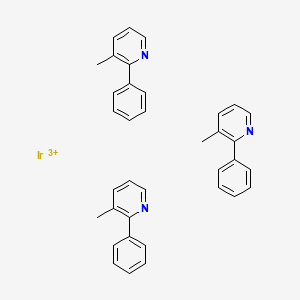
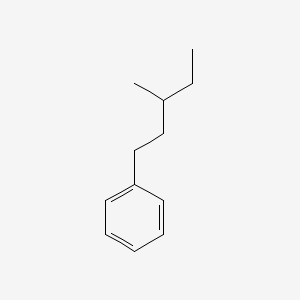
![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
